molecular formula C12H18BNO3S B15363777 N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

Cat. No.: B15363777
M. Wt: 267.16 g/mol
InChI Key: HUHXWUCYQICHDT-UHFFFAOYSA-N
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Description

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide: is a boronic acid derivative with a thiophene ring and a carboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxamide and a suitable boronic acid derivative.

  • Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a solvent like toluene or water.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid.

  • Reduction: N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-amine.

  • Substitution: Various boronic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used in cross-coupling reactions to synthesize complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

  • Molecular Recognition: The compound can be used in sensors and diagnostic tools due to its ability to bind selectively to specific molecules.

Comparison with Similar Compounds

  • N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness:

  • Thiophene Ring: The presence of the thiophene ring in this compound provides unique electronic and steric properties compared to pyrazole and benzamide derivatives.

  • Carboxamide Group: The carboxamide group enhances the compound's solubility and reactivity, making it more versatile in synthetic applications.

Properties

Molecular Formula

C12H18BNO3S

Molecular Weight

267.16 g/mol

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(15)14-5/h6-7H,1-5H3,(H,14,15)

InChI Key

HUHXWUCYQICHDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)NC

Origin of Product

United States

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